6-Iodochroman-3-one
Overview
Description
6-Iodochroman-3-one is an organic compound belonging to the chromanone family It is characterized by the presence of an iodine atom at the 6th position of the chromanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodochroman-3-one typically involves the iodination of chroman-3-one. One efficient method employs a transition metal-free protocol using tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) as reagents. The reaction proceeds via oxidative C–C bond formation, yielding the desired product in good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. The use of TBHP and TBAI in a controlled environment ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Iodochroman-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-4-ones.
Reduction: Reduction reactions can convert it back to chroman-3-one.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: TBHP is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Chroman-4-ones.
Reduction: Chroman-3-one.
Substitution: Various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
6-Iodochroman-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodochroman-3-one involves its interaction with various molecular targets. The compound can undergo oxidative single-electron transformation, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Chroman-3-one: Lacks the iodine atom at the 6th position.
Chroman-4-one: Differently substituted chromanone with distinct reactivity.
4H-Chromen-4-ones: Structurally related but with different substitution patterns.
Uniqueness: 6-Iodochroman-3-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
6-iodo-4H-chromen-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLAAVCBWOEOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858665 | |
Record name | 6-Iodo-2H-1-benzopyran-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337856-22-0 | |
Record name | 6-Iodo-2H-1-benzopyran-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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